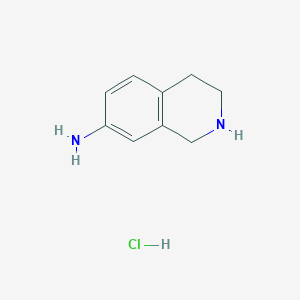

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUKVDXUFJCOAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632702 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-45-1 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride chemical properties

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological context for 1,2,3,4-Tetrahydroisoquinolin-7-amine and its hydrochloride salt. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a significant scaffold in medicinal chemistry, found in numerous natural products and forming the basis for various therapeutic agents.[1][2][3] This guide is intended to be a technical resource for professionals engaged in research and drug development.

Chemical and Physical Properties

The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development to improve physicochemical properties such as solubility and stability.[4] The properties of both the free base and its corresponding hydrochloride salt are detailed below.

1,2,3,4-Tetrahydroisoquinolin-7-amine (Free Base)

This compound serves as the parent molecule for the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem[5] |

| Molecular Weight | 148.20 g/mol | PubChem[5] |

| CAS Number | 72299-68-4 | PubChem[5] |

| Appearance | Solid | CymitQuimica[6] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-7-amine | PubChem[5] |

| SMILES | C1CNCC2=C1C=CC(=C2)N | PubChem[5] |

| InChIKey | VMEDBFRQSKKEEQ-UHFFFAOYSA-N | PubChem[5] |

This compound

The hydrochloride salt form generally exhibits different physical properties compared to the free base, notably higher melting points and greater aqueous solubility.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂ | Derived |

| Molecular Weight | 184.67 g/mol | Derived |

| CAS Number | 175871-45-1 | BLD Pharm[7] |

Synthesis and Characterization Workflows

The synthesis of the tetrahydroisoquinoline scaffold is a well-established process in organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone methods.[1][8] The subsequent conversion to a hydrochloride salt is a standard procedure to enhance the compound's utility.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroisoquinolin-7-amine | CymitQuimica [cymitquimica.com]

- 7. 175871-45-1|this compound|BLD Pharm [bldpharm.com]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Physicochemical Characteristics of 7-amino-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt form in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of these properties. Data for the free base, 7-amino-1,2,3,4-tetrahydroisoquinoline, is included for reference where available.

This guide is intended to be a practical resource for researchers, enabling them to generate the necessary data for their work in drug discovery and development. The methodologies outlined are standard in the field and can be readily adapted to characterize 7-amino-THIQ hydrochloride and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 7-amino-THIQ and its hydrochloride salt is presented below. It is important to note that while some experimental data exists for the free base, the data for the hydrochloride salt is largely predicted or unavailable. The provided tables are structured to guide the researcher in compiling experimentally determined values.

Table 1: General Physicochemical Data

| Property | 7-amino-1,2,3,4-tetrahydroisoquinoline | 7-amino-1,2,3,4-tetrahydroisoquinoline HCl |

| Molecular Formula | C₉H₁₂N₂ | C₉H₁₃ClN₂ |

| Molecular Weight ( g/mol ) | 148.21 | 184.67 |

| CAS Number | 72299-68-4 | Not available |

| Appearance | Brown to pink to off-white solid[1] | To be determined |

| Melting Point (°C) | 120 - 121 (experimental)[1] | To be determined |

Table 2: Solubility Profile

| Solvent | Solubility of 7-amino-THIQ HCl (mg/mL) | Method |

| Water | To be determined | e.g., Shake-flask method |

| Ethanol | To be determined | e.g., Shake-flask method |

| DMSO | To be determined | e.g., Shake-flask method |

| Methanol | To be determined | e.g., Shake-flask method |

| Phosphate-Buffered Saline (pH 7.4) | To be determined | e.g., Shake-flask method |

Table 3: Acid-Base Properties

| Property | 7-amino-THIQ HCl | Method |

| pKa | To be determined | Potentiometric Titration |

Table 4: Spectral Data Summary

| Technique | Key Peaks/Shifts for 7-amino-THIQ HCl |

| ¹H NMR | To be determined |

| ¹³C NMR | To be determined |

| FT-IR (cm⁻¹) | To be determined |

| Mass Spectrometry (m/z) | To be determined |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 7-amino-THIQ hydrochloride are provided below.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of dry 7-amino-THIQ hydrochloride into a mortar and gently grind to a fine powder.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to approach the expected melting point, then reduce the rate to 1-2 °C per minute about 20 °C below the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid with the solvent until equilibrium is reached.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation:

-

Add an excess amount of 7-amino-THIQ hydrochloride to a series of vials.

-

Add a known volume of the desired solvent (e.g., water, ethanol, DMSO, PBS pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or mol/L.

-

Principle: The pKa is the pH at which a compound is 50% ionized. Potentiometric titration involves adding a titrant (acid or base) to a solution of the compound and monitoring the pH change to determine the pKa.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of 7-amino-THIQ hydrochloride and dissolve it in a known volume of deionized water or a suitable co-solvent system if solubility is low. The concentration should be around 1-10 mM.

-

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of 7-amino-THIQ hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Transfer the solution into a clean, dry NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

Spatula

-

Agate mortar and pestle (for KBr pellet method)

Procedure (ATR Method):

-

Place a small amount of the solid 7-amino-THIQ hydrochloride sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

-

Syringe pump or autosampler

-

Suitable solvent (e.g., methanol, acetonitrile)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of 7-amino-THIQ hydrochloride (typically in the µg/mL to ng/mL range) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Biological Context and Signaling Pathways

Tetrahydroisoquinoline (THIQ) derivatives are known to exhibit a range of biological activities, particularly in the central nervous system. They have been investigated for their neuroprotective and neurotoxic effects, often linked to their structural similarity to endogenous and exogenous neurotoxins.

The 7-amino substitution on the THIQ scaffold can significantly influence its biological activity, including its interaction with dopaminergic and other neurotransmitter systems.

The following diagram illustrates a general workflow for assessing the biological activity of 7-amino-THIQ hydrochloride.

Caption: A general experimental workflow for evaluating the biological activity of 7-amino-THIQ HCl.

Based on the literature for related THIQ compounds, a potential neuroprotective mechanism of 7-amino-THIQ hydrochloride may involve the modulation of dopaminergic signaling and the reduction of oxidative stress. The following diagram illustrates a hypothesized signaling pathway.

References

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast and diverse family of alkaloids with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the seminal discoveries, historical development, and foundational experimental methodologies that have shaped our understanding of this crucial class of natural products. From the pioneering synthetic strategies of the late 19th and early 20th centuries to the elucidation of their intricate biosynthetic pathways, this document serves as a comprehensive resource, complete with tabulated quantitative data, detailed experimental protocols, and visualized chemical and biological pathways to support contemporary research and development endeavors.

A Historical Perspective: The Dawn of Tetrahydroisoquinoline Chemistry

The story of tetrahydroisoquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry, which saw its genesis in the early 19th century with the isolation of morphine from the opium poppy in 1804.[1] However, the specific focus on the THIQ scaffold emerged later, driven by the need for synthetic routes to this common structural motif.

The Precursors: Early Synthetic Strategies

Prior to the direct synthesis of the THIQ ring system, related isoquinoline structures were being assembled. A landmark achievement was the Bischler-Napieralski reaction , first reported in 1893 by August Bischler and Bernard Napieralski. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be readily reduced to a tetrahydroisoquinoline.[2] This method provided a crucial tool for the construction of the isoquinoline core and remains a staple in organic synthesis.

A Seminal Breakthrough: The Pictet-Spengler Reaction

The most direct and influential method for the synthesis of the THIQ skeleton was unveiled in 1911 by Amé Pictet and Theodor Spengler. They discovered that a β-arylethylamine could be condensed with an aldehyde or ketone in the presence of an acid catalyst to directly yield a 1,2,3,4-tetrahydroisoquinoline.[3][4] The original reaction involved the condensation of phenylethylamine with dimethoxymethane (a formaldehyde equivalent) in the presence of concentrated hydrochloric acid.[5] This elegant and efficient reaction mimics the biosynthetic pathways of many THIQ alkaloids and has become an indispensable tool in the synthesis of natural products and medicinal chemistry.[3]

Early Encounters with Nature's THIQs

The late 19th and early 20th centuries were a golden age of natural product isolation. Among the diverse compounds being discovered were simple tetrahydroisoquinoline alkaloids from various plant sources, particularly cacti.

-

Carnegine (Pectenine): This simple THIQ was first isolated from the giant saguaro cactus (Carnegiea gigantea) in 1901. Its structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was later established, and its synthesis was achieved in 1929.

-

Salsoline and Salsolidine: These closely related alkaloids were isolated from plants of the Salsola genus. Ernst Späth was a key figure in the structural elucidation and synthesis of these compounds in the late 1920s. Salsolidine has also been identified in the saguaro cactus.[6]

These early discoveries provided the first glimpses into the natural diversity of the THIQ family and spurred further investigation into their chemical properties and biological activities.

Key Synthetic Methodologies: Quantitative Data

The efficiency of the foundational reactions for THIQ synthesis is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for the Bischler-Napieralski and Pictet-Spengler reactions.

Table 1: Representative Yields for the Bischler-Napieralski Reaction

| Starting Amide | Condensing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 85 | [7] |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | Not Specified | Not Specified | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Not Specified | [2] |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | Not Specified | Not Specified | Mixture of 6- and 7-methoxy isomers | Not Specified | [2] |

| N-Acyl Tryptamine Derivatives | POCl₃ or P₂O₅ | Not Specified | Not Specified | β-Carboline Derivatives | Not Specified | [8] |

Table 2: Representative Yields for the Pictet-Spengler Reaction

| β-Arylethylamine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 3,4-Dimethoxyphenethylamine | 4-Bromobenzaldehyde | Zeolite E4a | Ethanol | 80 | 20 | 6,7-Dimethoxy-1-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline | 85 | [9] |

| Tryptamine | 2,3-Pentanedione | Squaramide/Benzoic Acid | Toluene | 110 then rt | 10 | 1-Methyl-1-propionyl-tetrahydro-β-carboline | 52 | [10] |

| Isotryptamine | 4-Chlorobenzaldehyde | Thiourea/Benzoic Acid | Not Specified | Not Specified | 1 | Tetrahydro-γ-carboline derivative | >98 (conversion) | [11] |

| 3-(3-formyl cycloalkenyl)-acrylate derivative + aminobenzylamine | Aldehyde/Ketone | Acetic Acid or TFA | Methanol | Not Specified | Not Specified | Fused Polyheterocycle | 70-92 | [12] |

Foundational Experimental Protocols

To provide a practical context to the historical discoveries, this section details the methodologies for key experiments.

Historical Alkaloid Isolation: The Stas-Otto Method (General Protocol)

The Stas-Otto method is a classic acid-base extraction procedure used for the isolation of alkaloids from plant material.

Protocol:

-

Maceration and Basification: The dried and powdered plant material is moistened with water and mixed with a base, such as lime (calcium hydroxide) or sodium carbonate, to form a paste. This process liberates the free alkaloid bases from their salt forms within the plant tissue.

-

Solvent Extraction: The basified plant material is then extracted with a non-polar organic solvent, such as ether or chloroform. The free alkaloid bases, being more soluble in the organic solvent, are partitioned into the organic layer.

-

Acidification and Partitioning: The organic extract containing the alkaloids is then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The alkaloids are protonated to form their corresponding salts, which are more soluble in the aqueous layer. This step effectively transfers the alkaloids from the organic phase to the aqueous phase, leaving behind many non-basic impurities in the organic layer.

-

Basification and Final Extraction: The aqueous solution of alkaloid salts is then made basic again with an alkali like sodium hydroxide or ammonia. This regenerates the free alkaloid bases, which typically precipitate out of the aqueous solution.

-

Final Purification: The precipitated alkaloids are then collected by filtration or extracted into a fresh portion of a non-polar organic solvent. Evaporation of the solvent yields the crude alkaloid mixture, which can be further purified by crystallization or other chromatographic techniques.

A Classic Pictet-Spengler Synthesis

The following protocol is a representative example of a classic Pictet-Spengler reaction.

Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

-

3,4-Dimethoxyphenethylamine

-

Acetaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of acetaldehyde, followed by the dropwise addition of concentrated hydrochloric acid with cooling.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a base, such as sodium carbonate solution, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Modern Analytical Protocol: GC-MS Analysis of THIQ Alkaloids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many simple THIQ alkaloids.

Protocol:

-

Sample Preparation: The alkaloid extract is dissolved in a suitable solvent (e.g., methanol, dichloromethane). If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analytes.

-

GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, typically in splitless mode to enhance sensitivity for trace components. The injector temperature is set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.

-

Gas Chromatography: The separation is performed using a temperature program. A typical program might start at a low temperature (e.g., 70-110°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min). Helium is typically used as the carrier gas at a constant flow rate.[13]

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI) at 70 eV. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the different compounds in the mixture. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST/Wiley) for identification. The retention time of the peak provides an additional layer of confirmation.

Visualizing the Core Pathways

Biosynthesis of (S)-Reticuline: The Central Hub

(S)-Reticuline is a pivotal intermediate in the biosynthesis of a vast array of more complex benzylisoquinoline alkaloids. Its formation from the amino acid L-tyrosine is a multi-step enzymatic pathway.

Caption: Biosynthetic pathway of (S)-Reticuline from L-Tyrosine.

The Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

Caption: General mechanism of the Pictet-Spengler reaction.

A Workflow for Alkaloid Discovery

The process of discovering and characterizing a new alkaloid follows a logical workflow from natural source to pure compound.

References

- 1. Alkaloid - Wikipedia [en.wikipedia.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, analytical data, and biological activity of 7-Amino-1,2,3,4-tetrahydroisoquinoline, a key building block in medicinal chemistry and drug discovery.

Core Structural Information

7-Amino-1,2,3,4-tetrahydroisoquinoline, identified by CAS number 72299-68-4, is a heterocyclic amine with a tetrahydroisoquinoline core. This structural motif is prevalent in a wide array of natural products and pharmacologically active compounds.

| Property | Value | Source |

| CAS Number | 72299-68-4 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-7-amine | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Off-white to brown powder or solid | Commercial Suppliers |

| Melting Point | 110-125 °C | Commercial Suppliers |

| Storage Conditions | 2-8°C, under inert atmosphere | Commercial Suppliers |

Synonyms: 1,2,3,4-tetrahydroisoquinolin-7-amine; 7-Amino-1,2,3,4-tetrahydro-isoquinoline; 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine.[1]

Synthesis and Experimental Protocols

The synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process, typically involving the nitration of a suitable precursor followed by reduction of the nitro group. A common strategy is the reduction of 7-nitro-1,2,3,4-tetrahydroisoquinoline.

General Synthesis Workflow

Experimental Protocol: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Materials:

-

7-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve 7-Nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.

-

Add an excess of the reducing agent (e.g., iron powder or tin(II) chloride).

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 7-Amino-1,2,3,4-tetrahydroisoquinoline.

-

The crude product can be further purified by column chromatography or recrystallization.

Analytical Data

The structural confirmation of 7-Amino-1,2,3,4-tetrahydroisoquinoline relies on various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, and aliphatic protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling constants would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. The number of signals would correspond to the number of unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (148.20 g/mol ).[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[1] |

Note: Specific, high-resolution spectral data for this compound is not consistently available across public databases. Researchers should perform their own analytical characterization for confirmation.

Biological Activity and Therapeutic Potential

7-Amino-1,2,3,4-tetrahydroisoquinoline serves as a crucial scaffold in the development of therapeutic agents, particularly for neurological disorders. The substitution at the 7-position has been identified as a key determinant for the biological activity of several tetrahydroisoquinoline derivatives.

Orexin 1 Receptor Antagonism

A significant area of research for 7-substituted tetrahydroisoquinolines is their activity as antagonists of the orexin 1 (OX1) receptor.[2][3][4] The orexin system is implicated in regulating various physiological processes, including wakefulness, appetite, and reward pathways.[3] Selective antagonism of the OX1 receptor is a promising therapeutic strategy for the treatment of substance abuse and addiction.[2][3] Structure-activity relationship (SAR) studies have demonstrated that the 7-position of the tetrahydroisoquinoline core is critical for potent OX1 receptor antagonism.[2][4]

Orexin 1 Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). The binding of the endogenous ligand, orexin-A, to the OX1 receptor initiates a downstream signaling cascade.

The activation of the OX1 receptor by orexin-A leads to the coupling and activation of the Gq protein.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses. 7-Amino-1,2,3,4-tetrahydroisoquinoline-based antagonists competitively bind to the OX1 receptor, thereby preventing the binding of orexin-A and inhibiting this signaling cascade.

Conclusion

7-Amino-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile chemical entity for drug discovery and development. Its structural features, particularly the amino group at the 7-position, make it an important pharmacophore for targeting specific receptors, such as the orexin 1 receptor. This technical guide provides a foundational understanding of its synthesis, characterization, and biological significance, serving as a resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience. Further exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics for a range of disorders.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The 7-Amino-Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its inherent structural features, combining a rigid bicyclic core with a strategically positioned amino group amenable to a wide range of chemical modifications, have made it a cornerstone for the development of potent and selective inhibitors for various enzymes and receptors implicated in a multitude of diseases. This technical guide provides a comprehensive overview of the biological significance of the 7-amino-THIQ core, with a focus on its role in anticancer and antimicrobial applications, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic action.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of the 7-amino-THIQ scaffold have exhibited significant potential as anticancer agents by targeting key players in cancer cell proliferation, survival, and angiogenesis. These include critical enzymes such as cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and poly(ADP-ribose) polymerase (PARP), as well as signaling pathways like those mediated by the vascular endothelial growth factor (VEGF) receptor.

Kinase Inhibition: Halting the Engine of Cell Proliferation

The 7-amino-THIQ scaffold has proven to be an effective template for the design of potent kinase inhibitors. By functionalizing the 7-amino group, medicinal chemists have successfully developed compounds that can selectively target the ATP-binding pocket of various kinases, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) Inhibition:

Novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines incorporating a 4-(N,N-dimethylamino)phenyl moiety have been synthesized and evaluated for their anticancer activity.[1] Certain derivatives have demonstrated potent inhibitory activity against both CDK2 and DHFR, two crucial enzymes in cell cycle progression and nucleotide synthesis, respectively.

Quantitative Data on Anticancer and Enzyme Inhibitory Activity:

| Compound ID | Cancer Cell Line | Target Enzyme | IC50 (µM) | Reference |

| 7e | A549 (Lung) | CDK2 | 0.155 | [1] |

| 8d | MCF7 (Breast) | DHFR | 0.170 | [1] |

| GM-3-121 | MCF-7 (Breast) | - | 0.43 (µg/mL) | [2] |

| GM-3-121 | Ishikawa (Endometrial) | - | 0.01 (µg/mL) | [2] |

| GM-3-18 | Colon Cancer Cell Lines | KRas | 0.9 - 10.7 | [2] |

| GM-3-121 | - | Anti-angiogenesis | 1.72 | [2] |

| JS-56 | MCF-7 (Breast) | - | 9.74 | [3] |

| JS-92 | MCF-7 (Breast) | - | 5.03 | [3] |

Note: The table summarizes a selection of reported IC50 values. For a comprehensive understanding, refer to the cited literature.

Signaling Pathways and Experimental Workflows:

CDK2 Signaling Pathway

Caption: Inhibition of CDK2 by a 7-Amino-THIQ derivative, leading to G1/S cell cycle arrest.

DHFR Metabolic Pathway

Caption: Inhibition of DHFR by a 7-Amino-THIQ derivative, disrupting DNA synthesis.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

The 7-amino-THIQ scaffold has also been explored for the development of PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP-1 Signaling in DNA Repair

Caption: 7-Amino-THIQ derivatives can inhibit PARP-1, leading to apoptosis in cancer cells.

Anti-Angiogenic Activity: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGF signaling pathway is a key regulator of angiogenesis. Tetrahydroisoquinoline derivatives have been shown to possess anti-angiogenic properties, suggesting another avenue for their anticancer effects.

VEGF Signaling Pathway

Caption: Potential inhibition of the VEGF signaling pathway by 7-Amino-THIQ derivatives.

Antimicrobial Activity: A Renewed Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. The tetrahydroisoquinoline scaffold has a long history in natural product chemistry with many alkaloids possessing antimicrobial properties. Synthetic derivatives of 7-amino-THIQ are being investigated as novel antimicrobial agents to combat resistant strains of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

While extensive quantitative data specifically for 7-amino-THIQ derivatives is still emerging, various substituted tetrahydroisoquinolines have shown promising antimicrobial activity. For example, certain C1-substituted THIQ motifs exhibit substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Experimental Protocols

This section provides generalized experimental protocols for the key biological assays discussed. These protocols are intended as a guide and may require optimization based on the specific 7-amino-THIQ derivative and the biological system under investigation.

Synthesis of 7-Amino-Tetrahydroisoquinoline Derivatives

A general synthetic route to 7-amino-THIQ derivatives often involves a multi-step process starting from a suitable isoquinoline precursor.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 7-Amino-THIQ derivatives.

Detailed Methodology:

-

N-Amination of Isoquinoline: Isoquinoline is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in an aqueous solution and heated to produce the 2-aminoisoquinolinium salt.[2]

-

Acylation/Sulfonylation: The resulting N-ylide is then reacted with a variety of acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine in a suitable solvent such as dry tetrahydrofuran (THF) under reflux.[2]

-

Reduction to Tetrahydroisoquinoline: The acylated or sulfonylated isoquinolinium ylide is subsequently reduced, typically using sodium borohydride in ethanol at low temperatures, to yield the corresponding 1,2,3,4-tetrahydroisoquinoline derivative.[2]

-

Introduction/Reduction of the 7-Amino Group: If not already present, a nitro group can be introduced at the 7-position of the isoquinoline ring system early in the synthesis. This nitro group is then reduced to the desired 7-amino group in a later step, commonly using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Experimental Workflow for MTT Assay

Caption: A typical workflow for assessing the anticancer activity using the MTT assay.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, Ishikawa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The 7-amino-THIQ derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]

Kinase Inhibition Assay

A variety of assay formats can be used to measure the inhibition of kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a radiometric filter-binding assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing ATP (including a radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP) and magnesium chloride.

-

Inhibitor Addition: The 7-amino-THIQ derivative, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Substrate Capture: The reaction is stopped by the addition of a solution such as phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) that binds the phosphorylated substrate.

-

Washing: The filter is washed multiple times to remove unincorporated radiolabeled ATP.

-

Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The 7-amino-THIQ derivative is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]

Conclusion

The 7-amino-tetrahydroisoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to achieve potent and selective interactions with a wide range of biological targets. The demonstrated efficacy of its derivatives as anticancer agents, through the inhibition of key enzymes like kinases and PARP, and as potential antimicrobial agents highlights its significant biological importance. Further exploration of the structure-activity relationships and mechanisms of action of 7-amino-THIQ derivatives will undoubtedly pave the way for the development of novel and effective treatments for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]

- 4. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 5. benchchem.com [benchchem.com]

- 6. genecards.org [genecards.org]

- 7. collab.its.virginia.edu [collab.its.virginia.edu]

Bioactive Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

Introduction

Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocyclic compounds widely distributed in nature, particularly in plants. The THIQ scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a diverse range of biological targets. This has led to the discovery of numerous naturally occurring and synthetic THIQ derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth review of the bioactive properties of THIQs, focusing on their anticancer, antimicrobial, and neuropharmacological effects, with a particular emphasis on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Tetrahydroisoquinolines

THIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[7][8][9]

Quantitative Anticancer Data

The in vitro anticancer activity of various THIQ derivatives is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Table 1: Cytotoxicity (IC50, µM) of Tetrahydroisoquinoline Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | Colo320 | 0.9 - 10.7 | [5][10] |

| DLD-1 | 0.9 - 10.7 | [5][10] | |

| HCT116 | 0.9 - 10.7 | [5][10] | |

| SNU-C1 | 0.9 - 10.7 | [5][10] | |

| SW480 | 0.9 - 10.7 | [5][10] | |

| GM-3-121 | MCF-7 | 0.43 µg/mL | [5] |

| MDA-MB-231 | 0.37 µg/mL | [5] | |

| Ishikawa | 0.01 µg/mL | [5] | |

| Analogue 5c | A549 | 14.61 ± 1.03 | [11] |

| Compound 7e | A549 | 0.155 | [2] |

| Compound 8d | MCF-7 | 0.170 | [2] |

| Compound 16e | A549 | Not specified | [7] |

| STX 2895 | MDA-MB-231 | Nanomolar range | [12] |

| A549 | Nanomolar range | [12] | |

| STX 3329 | MDA-MB-231 | Nanomolar range | [12] |

| A549 | Nanomolar range | [12] | |

| STX 3451 | MDA-MB-231 | Nanomolar range | [12] |

| A549 | Nanomolar range | [12] | |

| STX 3450 | MDA-MB-231 | Nanomolar range | [12] |

| A549 | Nanomolar range | [12] | |

| Coclaurine | HepG-2 | Not specified | [13] |

| MCF-7 | Not specified | [13] | |

| HCT-116 | Not specified | [13] | |

| Compound 2 | HepG-2 | Not specified | [13] |

| MCF-7 | Not specified | [13] | |

| HCT-116 | Not specified | [13] |

Anticancer Mechanisms of Action and Signaling Pathways

A significant mechanism by which THIQs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Mitochondria-Dependent Apoptosis: Several THIQ analogues have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.[11][12] This process is characterized by the following key events:

-

Induction of Reactive Oxygen Species (ROS): The compound triggers an increase in intracellular ROS levels.[11]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The accumulation of ROS leads to a decrease in the mitochondrial membrane potential.[11][12]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[8][12]

-

Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[8][11][14]

-

DNA Damage and Cell Death: Activated caspase-3 leads to DNA fragmentation and ultimately, apoptotic cell death.[11][14]

PI3K/Akt Signaling Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] Some THIQ derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[16][17]

Experimental Protocols: Anticancer Activity

Cell Viability/Cytotoxicity Assay (MTT Assay):

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with various concentrations of the THIQ derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry):

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

-

Cell Treatment: Treat cancer cells with the THIQ derivative for the desired time.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.

Antimicrobial Activity of Tetrahydroisoquinolines

THIQ derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi.[4][21]

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of various THIQ derivatives is summarized in the table below, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism).

Table 2: Antimicrobial Activity (MIC, µg/mL) of Tetrahydroisoquinoline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 145 | Saccharomyces cerevisiae | 1 | [4] |

| Compound 146 | Yarrowia lipolytica | 2.5 | [4] |

| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [22] |

| Vancomycin-resistant E. faecium (VRE) | 4-8 | [22] | |

| HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [22] |

| Vancomycin-resistant E. faecium (VRE) | 4-8 | [22] | |

| Compound 5a | Bacillus cereus | 7.0-9.0 | [21] |

| Staphylococcus aureus | 8.0-9.0 | [21] | |

| Escherichia coli | 7.0-9.0 | [21] | |

| Pseudomonas aeruginosa | 7.0-9.0 | [21] | |

| Compound 6 | Bacillus cereus | 7.0-9.0 | [21] |

| Staphylococcus aureus | 8.0-9.0 | [21] | |

| Escherichia coli | 7.0-9.0 | [21] | |

| Pseudomonas aeruginosa | 7.0-9.0 | [21] |

Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of THIQs are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4]

-

Inhibition of Nucleic Acid Synthesis: Certain THIQs have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[22]

-

Disruption of Ergosterol Biosynthesis: In fungi, some THIQs inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane.[4]

Experimental Protocols: Antimicrobial Activity

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[22][23]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial twofold dilutions of the THIQ derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well.

Neuropharmacological Effects of Tetrahydroisoquinolines

The structural similarity of the THIQ core to endogenous neurotransmitters like dopamine and serotonin has led to the investigation of their effects on the central nervous system.[24] THIQ derivatives have shown affinity for various receptors, including dopamine and serotonin receptors.[25][26]

Quantitative Neuropharmacological Data

The receptor binding affinity of THIQ derivatives is typically expressed as the Ki value (inhibition constant), which represents the concentration of the compound required to occupy 50% of the receptors.

Table 3: Receptor Binding Affinity (Ki, nM) of Tetrahydroisoquinoline Derivatives

| Compound ID | Receptor | Ki (nM) | Reference |

| Compound 31 | Dopamine D3 | pKi 8.4 (approx. 4 nM) | [25] |

| Compound 6a | Dopamine D3 | 2 | [27] |

| Compound 6c | Dopamine D3 | 1.2 and 3.4 | [27] |

| 1-butyl-7-chloro-6-hydroxy-THIQ | Dopamine D2-like | 66 | [28] |

| Compound 1c | Serotonin 5-HT7 | 0.5 | [29] |

| Compound (-)2 (2a) | Serotonin 5-HT7 | 1.2 | [29] |

| Compound (+)2 (2b) | Serotonin 5-HT7 | 93 | [29] |

| Anhalidine (1b) | Serotonin 5-HT7 | EC50 = 219 | [30] |

Neuropharmacological Mechanisms of Action

Dopamine Receptor Modulation: Certain THIQs act as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[25][27] By binding to these receptors, they can modulate dopaminergic neurotransmission, which is implicated in various neurological and psychiatric disorders.

Serotonin Receptor Modulation: THIQ derivatives have also been identified as potent ligands for serotonin receptors, such as the 5-HT1A and 5-HT7 subtypes.[26][29] Their interaction with these receptors suggests potential applications in the treatment of conditions like depression and anxiety.

Experimental Protocols: Neuropharmacology

Receptor Binding Assay:

This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D3 or serotonin 5-HT7).

-

Radioligand Incubation: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor and various concentrations of the unlabeled THIQ derivative.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Radioactivity Measurement: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: The Ki value of the THIQ derivative is calculated from the competition binding curve.

The tetrahydroisoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and neuropharmacological effects, underscore the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current state of knowledge, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of bioactive tetrahydroisoquinolines. Further investigation into structure-activity relationships, optimization of lead compounds, and elucidation of novel mechanisms of action will undoubtedly pave the way for the development of innovative THIQ-based therapeutics.

References

- 1. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]

- 23. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Chemical Identity

This compound possesses a bicyclic scaffold, consisting of a benzene ring fused to a dihydropyridine ring, with an amine substituent at the 7-position of the isoquinoline core. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Molecular Structure of this compound

The fundamental chemical identifiers for the free base form of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-7-amine |

| CAS Number | 72299-68-4[1] |

| Molecular Formula | C₉H₁₂N₂ |

| Canonical SMILES | C1CNCC2=C1C=CC(=C2)N[1] |

| InChI Key | VMEDBFRQSKKEEQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 1,2,3,4-Tetrahydroisoquinolin-7-amine are crucial for its handling, formulation, and pharmacokinetic profiling. The data presented below is for the free base and has been computationally derived.

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | PubChem CID 11586323[1] |

| XLogP3 | 0.6 | PubChem CID 11586323[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID 11586323[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 11586323[1] |

| Rotatable Bond Count | 0 | PubChem CID 11586323[1] |

| Exact Mass | 148.100048391 g/mol | PubChem CID 11586323[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem CID 11586323[1] |

| Heavy Atom Count | 11 | PubChem CID 11586323[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process involving the formation of the tetrahydroisoquinoline core, followed by functional group manipulations. A common and logical synthetic pathway involves the nitration of a suitable tetrahydroisoquinoline precursor, followed by the reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

General Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the core 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic synthesis. Two of the most prominent methods are:

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[2]

-

Bischler-Napieralski Reaction: This method entails the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate.[2]

A logical workflow for the synthesis is depicted below.

General Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,2,3,4-Tetrahydroisoquinoline

A study on the nitration of N-protected tetrahydroquinolines provides insights into achieving regioselectivity.[3] Direct nitration of the unprotected amine is often challenging due to the harsh acidic conditions. Therefore, protection of the secondary amine is a common strategy.

-

Protection: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is first protected, for example, as an N-acetyl derivative.

-

Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitrating conditions, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor nitration at the 7-position of the aromatic ring.

-

Deprotection: The protecting group is subsequently removed to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The reduction of the nitro group to an amine can be achieved using various established methods.

-

Catalytic Hydrogenation: A common and clean method involves the use of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Metal-Acid Reduction: Alternatively, a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid can be used for the reduction.

A general procedure for a similar reduction is as follows: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent (e.g., iron powder and a catalytic amount of acid) is added, and the mixture is heated. Upon completion, the reaction is worked up by filtering the catalyst and removing the solvent.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt.

-

The synthesized 1,2,3,4-Tetrahydroisoquinolin-7-amine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).

-

A solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.

-

The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data (Predicted and for Related Compounds)

While specific spectroscopic data for this compound is not available in the searched literature, data for the parent compound and its hydrochloride salt can provide an indication of the expected spectral features.

¹H NMR: For 1,2,3,4-tetrahydroisoquinoline hydrochloride, characteristic signals would be expected for the aromatic protons and the three sets of methylene protons in the heterocyclic ring. The presence of the hydrochloride salt would likely cause a downfield shift of the protons, particularly the N-H proton.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroisoquinoline core.

IR Spectroscopy: The IR spectrum of the hydrochloride salt would be expected to show characteristic N-H stretching vibrations, as well as aromatic and aliphatic C-H stretching bands. The presence of the ammonium salt may be observed in the fingerprint region.

Mass Spectrometry: The mass spectrum of the free base, 1,2,3,4-Tetrahydroisoquinolin-7-amine, is available on PubChem (CID 11586323).[1] The hydrochloride salt would likely show a molecular ion peak corresponding to the free base in the mass spectrum.

Biological Activity and Potential Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These activities include, but are not limited to, antitumor, antibacterial, antiviral, and neuropharmacological effects.

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, its structural similarity to other bioactive tetrahydroisoquinolines suggests it could be a valuable building block for the synthesis of novel therapeutic agents. For instance, various substituted tetrahydroisoquinolines have been investigated as CXCR4 antagonists, which have implications in cancer and inflammation.

A potential logical workflow for investigating the biological activity of this compound is outlined below.

Workflow for Biological Activity Investigation

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its core structure, which is present in numerous biologically active compounds. While detailed experimental data for this specific hydrochloride salt is limited in the public domain, this guide provides a comprehensive overview based on available information for the free base and related compounds, along with established synthetic methodologies. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a lead compound or a versatile building block in the development of novel therapeutics.

References

- 1. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

Potential Therapeutic Targets for 7-Amino-THIQ Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets for 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) derivatives. The information presented herein is intended to facilitate further research and development of this promising class of compounds.

Fibrinogen Receptor (Integrin αIIbβ3)

Derivatives of 7-amino-THIQ have been identified as novel antagonists of the fibrinogen receptor, which is also known as integrin αIIbβ3.[1][2] This receptor plays a crucial role in platelet aggregation, a key process in thrombosis. By blocking this receptor, 7-amino-THIQ derivatives can inhibit platelet aggregation, suggesting their potential as anti-thrombotic agents.[1][2]

Quantitative Data: Fibrinogen Receptor Antagonism

| Compound | Assay | Endpoint | Value | Reference |

| 4-(1,2,3,4-tetrahydro-isoquinoline-7-yl)amino-4-oxo-butyric acid derivatives | Inhibition of platelet aggregation | IC50 | High potency (specific values not detailed in abstract) | [2] |

| 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid derivatives | Inhibition of platelet aggregation | - | High antiaggregatory activities | [1] |

| 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid derivatives | FITC-Fibrinogen binding to αIIbβ3 | - | Effective blocking | [1] |

Experimental Protocols

Platelet Aggregation Inhibition Assay

A detailed protocol for assessing the inhibition of platelet aggregation by 7-amino-THIQ derivatives can be adapted from standard methods described in the literature.

-

Objective: To determine the concentration of a 7-amino-THIQ derivative required to inhibit platelet aggregation induced by an agonist (e.g., ADP).

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.

-

Incubation with Inhibitor: Aliquots of the adjusted PRP are pre-incubated with various concentrations of the 7-amino-THIQ derivative or vehicle control for a specified time at 37°C.

-

Induction of Aggregation: Platelet aggregation is initiated by adding an agonist, such as adenosine diphosphate (ADP), to the PRP samples.

-

Measurement of Aggregation: The change in light transmission through the platelet suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the light transmission increases.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits aggregation by 50%, is then calculated.[3]

-

FITC-Fibrinogen Binding Assay

This assay measures the ability of a compound to block the binding of fluorescein isothiocyanate (FITC)-labeled fibrinogen to activated platelets.

-

Objective: To quantify the inhibition of fibrinogen binding to the αIIbβ3 receptor on platelets by 7-amino-THIQ derivatives.

-

Methodology:

-

Washed Platelet Preparation: Platelets are isolated from whole blood and washed to remove plasma proteins.

-

Platelet Activation: Washed platelets are activated with an agonist (e.g., ADP or thrombin) in the presence of calcium ions.

-

Incubation with Inhibitor and FITC-Fibrinogen: The activated platelets are incubated with various concentrations of the 7-amino-THIQ derivative and a fixed concentration of FITC-labeled fibrinogen.

-

Flow Cytometry Analysis: The amount of FITC-fibrinogen bound to the platelets is quantified using a flow cytometer.

-